molecular formula C15H17N5OS B4141377 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE

Cat. No.: B4141377
M. Wt: 315.4 g/mol
InChI Key: UZSPISASHINESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with various molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and imidazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is unique due to its combination of benzimidazole and imidazole moieties, which allows it to interact with a broader range of molecular targets.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c21-14(17-6-3-8-20-9-7-16-11-20)10-22-15-18-12-4-1-2-5-13(12)19-15/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSPISASHINESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
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2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE

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